3-(4-(Methylsulfonyl)phenyl)butan-1-amine

COX-2 inhibition Anti-inflammatory Enzyme assay

This unique arylalkylamine engages COX-2 (IC50 102 nM) and CRF₁ receptor (pKi 7.0) at quantifiable affinities not achievable with generic sulfonamides or other arylalkylamines. Its para-methylsulfonyl substitution and 4-carbon linker confer metabolic stability and synthetic versatility for generating amide, sulfonamide, or secondary amine libraries. Use as a positive control in LPS-stimulated PBMC PGE₂ assays or as a tractable starting point for SAR optimization. Distinct from traditional NSAID chemotypes, it accesses novel chemical space for hit-to-lead progression and preclinical target validation.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
Cat. No. B15310717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylsulfonyl)phenyl)butan-1-amine
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC(CCN)C1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C11H17NO2S/c1-9(7-8-12)10-3-5-11(6-4-10)15(2,13)14/h3-6,9H,7-8,12H2,1-2H3
InChIKeyJVNXHLMXBRJDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methylsulfonyl)phenyl)butan-1-amine: A Methylsulfonyl-Functionalized Arylamine Building Block and Pharmacophore for Preclinical Discovery


3-(4-(Methylsulfonyl)phenyl)butan-1-amine (CAS 1251387-41-3, C₁₁H₁₇NO₂S, MW 227.33) is a synthetic arylalkylamine featuring a para-methylsulfonyl-substituted phenyl ring linked to a butan-1-amine backbone. This compound serves both as a versatile intermediate for the synthesis of sulfonamide-based therapeutics and as a direct pharmacophore-bearing ligand. Its structural attributes confer stability and compatibility with diverse reaction conditions, enabling its use in medicinal chemistry campaigns targeting enzymes such as cyclooxygenase-2 (COX-2) and G-protein-coupled receptors like the corticotropin-releasing factor 1 (CRF₁) receptor [1].

Why Generic Substitution Fails: Critical Structure-Activity Relationships of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine


In silico and in vitro profiling reveal that 3-(4-(Methylsulfonyl)phenyl)butan-1-amine engages distinct biological targets, notably COX-2 and the CRF₁ receptor, with quantifiable affinity and selectivity. The specific substitution pattern—the para-methylsulfonyl group on the phenyl ring and the primary amine tethered by a four-carbon linker—directly influences target binding, potency, and metabolic stability [1][2]. Generic substitution with other arylalkylamines or sulfonamides lacking this precise architecture results in divergent activity profiles, as demonstrated by comparative binding data across related compounds. Therefore, reliance on structural analogs without empirical validation of this specific chemotype introduces significant risk of altered efficacy, selectivity, and pharmacokinetic behavior in preclinical studies.

Quantitative Differentiator Evidence for 3-(4-(Methylsulfonyl)phenyl)butan-1-amine: Comparative Potency and Selectivity Data


COX-2 Inhibition Potency of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine versus Clinically Relevant Benchmarks

3-(4-(Methylsulfonyl)phenyl)butan-1-amine exhibits potent inhibition of human recombinant COX-2, with an IC50 of 102 nM measured in a fluorescence-based assay following 5-minute preincubation with arachidonic acid [1]. This places its potency within the range of established COX-2 inhibitors but with a distinct selectivity profile (see Evidence Item 2). For context, the IC50 of celecoxib, a widely used reference, ranges from 60 to 120 nM under comparable assay conditions [2], and rofecoxib exhibits an IC50 of approximately 340 nM against purified human COX-2 [3]. Thus, the compound's COX-2 inhibitory activity is directly comparable to first-generation selective inhibitors, while offering a structurally distinct scaffold for further optimization.

COX-2 inhibition Anti-inflammatory Enzyme assay

Preferential COX-2 Selectivity of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine Relative to COX-1

While the primary COX-2 IC50 of 102 nM establishes baseline potency, a critical differentiator is its selectivity over COX-1. Although a direct COX-1 IC50 for this specific compound is not publicly available, class-level data for closely related 4-methylsulfonylphenyl derivatives consistently demonstrate high COX-2 selectivity indices (SI = IC50 COX-1 / IC50 COX-2). For instance, 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine shows an IC50 of 0.05 μM for COX-2 with marked selectivity [1], and N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine exhibits an SI of 313.7 [2]. This class-level inference strongly suggests that 3-(4-(Methylsulfonyl)phenyl)butan-1-amine, bearing the identical methylsulfonyl pharmacophore, will exhibit a similarly favorable COX-2/COX-1 inhibition ratio, a key requirement for mitigating gastrointestinal toxicity associated with non-selective NSAIDs.

COX-2 selectivity Anti-inflammatory Isozyme specificity

CRF₁ Receptor Binding Affinity of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine versus Reference Antagonists

3-(4-(Methylsulfonyl)phenyl)butan-1-amine displays a pKi of 7.0 (corresponding to a Ki of approximately 100 nM) for the human CRF₁ receptor, as documented in ChEMBL [1]. While this affinity is lower than that of high-affinity clinical candidates such as NBI-77860/GSK561679 (pKi = 8.2; Ki ~6 nM) [2] or BMS-763534 (IC50 = 0.4 nM) [3], it positions the compound as a valuable tool ligand for target validation and as a starting scaffold for medicinal chemistry optimization. Its moderate affinity, combined with a structurally distinct amine-containing scaffold, offers a unique chemical starting point for generating proprietary CRF₁ antagonists with potentially differentiated pharmacokinetic properties.

CRF1 receptor Stress-related disorders Radioligand binding

Synthetic Versatility: 3-(4-(Methylsulfonyl)phenyl)butan-1-amine as a Key Intermediate for Sulfonamide and Heterocyclic Libraries

Beyond its intrinsic biological activity, 3-(4-(Methylsulfonyl)phenyl)butan-1-amine serves as a privileged intermediate for constructing diverse chemical libraries. The primary amine can be readily functionalized via acylation, reductive amination, or sulfonylation to generate amides, secondary amines, or sulfonamides. The methylsulfonyl group can act as a hydrogen-bond acceptor, enhancing target engagement. This reactivity profile enables the efficient synthesis of focused libraries for high-throughput screening. For example, analogous compounds have been employed to synthesize substituted N-phenylsulfonamide analogues in yields ranging from 56–77% over two steps [1]. This synthetic tractability, coupled with its defined pharmacological activity, positions the compound as a cost-effective entry point for generating proprietary chemical matter in COX-2 and GPCR drug discovery programs.

Medicinal chemistry Synthetic building block Parallel synthesis

Prioritized Application Scenarios for 3-(4-(Methylsulfonyl)phenyl)butan-1-amine Based on Quantitative Evidence


In Vitro Profiling of Novel COX-2 Inhibitors in Inflammation Models

Utilize 3-(4-(Methylsulfonyl)phenyl)butan-1-amine as a positive control or starting scaffold in cell-based assays (e.g., LPS-stimulated PBMCs) to measure COX-2-dependent PGE₂ production. Its IC50 of 102 nM [1] provides a benchmark for evaluating the potency of new chemical entities. The compound's structural distinctiveness from traditional NSAIDs allows for the exploration of novel chemical space while maintaining a clinically relevant target engagement profile.

Lead Optimization for CRF₁ Receptor Antagonists in CNS Drug Discovery

Employ this compound as a tractable starting point for medicinal chemistry optimization aimed at improving CRF₁ receptor affinity. Its moderate pKi of 7.0 [2] presents a viable starting point for iterative structure-activity relationship (SAR) studies. The primary amine provides a handle for introducing diverse substituents to enhance potency, metabolic stability, and blood-brain barrier penetration, enabling the development of proprietary CRF₁ antagonists for stress-related disorders.

Parallel Synthesis of Focused Chemical Libraries for High-Throughput Screening

Leverage the compound's synthetic versatility [3] to generate diverse libraries of amide, sulfonamide, or secondary amine derivatives. These libraries can be screened against panels of enzymes (e.g., kinases, proteases) or GPCRs to identify novel hits. The methylsulfonyl pharmacophore ensures that resulting compounds possess favorable physicochemical properties and potential for oral bioavailability, expediting hit-to-lead progression in industrial drug discovery settings.

Comparative Pharmacology Studies with First-Generation COX-2 Inhibitors

Include 3-(4-(Methylsulfonyl)phenyl)butan-1-amine in panels of COX-2 inhibitors (e.g., alongside celecoxib, rofecoxib) to assess differential effects on downstream signaling pathways or to evaluate its selectivity profile against a broader panel of related enzymes (e.g., carbonic anhydrases). This comparative analysis helps to delineate unique pharmacological signatures that may translate into differentiated efficacy or safety profiles in vivo [1].

Quote Request

Request a Quote for 3-(4-(Methylsulfonyl)phenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.